Gemcitabine elaidate
Gemcitabine elaidate
Gemcitabine Elaidate is a lipophilic, unsaturated fatty acid ester derivative of gemcitabine (dFdC), an antimetabolite deoxynucleoside analogue, with potential antineoplastic activity. Upon hydrolysis intracellularly by esterases, the prodrug gemcitabine is converted into the active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase. dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis. Due to its lipophilicity, gemcitabine 5'-elaidic acid ester exhibits an increased cellular uptake and accumulation, resulting in an increased conversion to active metabolites, compared to gemcitabine. In addition, this formulation of gemcitabine may be less susceptible to deamination and deactivation by deoxycytidine deaminase.
Gemcitabine elaidate has been used in trials studying the treatment of Solid Tumor, Lung Cancer, Non-small-cell Lung Cancer, and Metastatic Pancreatic Adenocarcinoma.
Gemcitabine elaidate has been used in trials studying the treatment of Solid Tumor, Lung Cancer, Non-small-cell Lung Cancer, and Metastatic Pancreatic Adenocarcinoma.
Brand Name:
Vulcanchem
CAS No.:
210829-30-4
VCID:
VC0528791
InChI:
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O
Molecular Formula:
C27H43F2N3O5
Molecular Weight:
527.6 g/mol
Gemcitabine elaidate
CAS No.: 210829-30-4
Inhibitors
VCID: VC0528791
Molecular Formula: C27H43F2N3O5
Molecular Weight: 527.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 210829-30-4 |
---|---|
Product Name | Gemcitabine elaidate |
Molecular Formula | C27H43F2N3O5 |
Molecular Weight | 527.6 g/mol |
IUPAC Name | [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate |
Standard InChI | InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1 |
Standard InChIKey | HESSNRGIEVBPRB-QDDPNBLJSA-N |
Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Appearance | white solid powder |
Description | Gemcitabine Elaidate is a lipophilic, unsaturated fatty acid ester derivative of gemcitabine (dFdC), an antimetabolite deoxynucleoside analogue, with potential antineoplastic activity. Upon hydrolysis intracellularly by esterases, the prodrug gemcitabine is converted into the active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase. dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis. Due to its lipophilicity, gemcitabine 5'-elaidic acid ester exhibits an increased cellular uptake and accumulation, resulting in an increased conversion to active metabolites, compared to gemcitabine. In addition, this formulation of gemcitabine may be less susceptible to deamination and deactivation by deoxycytidine deaminase. Gemcitabine elaidate has been used in trials studying the treatment of Solid Tumor, Lung Cancer, Non-small-cell Lung Cancer, and Metastatic Pancreatic Adenocarcinoma. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | CO101; CO-101; CO 101; CP4126; CP-4126; CP 4126; Gemcitabine elaidate. |
Reference | 1: Poplin E, Wasan H, Rolfe L, Raponi M, Ikdahl T, Bondarenko I, Davidenko I, Bondar V, Garin A, Boeck S, Ormanns S, Heinemann V, Bassi C, Evans TR, Andersson R, Hahn H, Picozzi V, Dicker A, Mann E, Voong C, Kaur P, Isaacson J, Allen A. Randomized, Multicenter, Phase II Study of CO-101 Versus Gemcitabine in Patients With Metastatic Pancreatic Ductal Adenocarcinoma: Including a Prospective Evaluation of the Role of hENT1 in Gemcitabine or CO-101 Sensitivity. J Clin Oncol. 2013 Dec 10;31(35):4453-61. doi: 10.1200/JCO.2013.51.0826. Epub 2013 Nov 12. PubMed PMID: 24220555. 2: Stuurman FE, Lolkema MP, Huitema AD, Soetekouw PM, Rosing H, Rolfe L, Kaur P, Beijnen JH, van Tinteren H, Voest EE, Schellens JH. A phase 1 comparative pharmacokinetic and cardiac safety study of two intravenous formulations of CO-101 in patients with advanced solid tumors. J Clin Pharmacol. 2013 Aug;53(8):878-83. doi: 10.1002/jcph.108. Epub 2013 Jun 18. PubMed PMID: 23775853. 3: Stuurman FE, Voest EE, Awada A, Witteveen PO, Bergeland T, Hals PA, Rasch W, Schellens JH, Hendlisz A. Phase I study of oral CP-4126, a gemcitabine derivative, in patients with advanced solid tumors. Invest New Drugs. 2013 Aug;31(4):959-66. doi: 10.1007/s10637-013-9925-z. Epub 2013 Jan 24. PubMed PMID: 23345000. 4: Adema AD, Smid K, Losekoot N, Honeywell RJ, Verheul HM, Myhren F, Sandvold ML, Peters GJ. Metabolism and accumulation of the lipophilic deoxynucleoside analogs elacytarabine and CP-4126. Invest New Drugs. 2012 Oct;30(5):1908-16. doi: 10.1007/s10637-011-9756-8. Epub 2011 Oct 15. PubMed PMID: 22002019; PubMed Central PMCID: PMC3432794. 5: Sandvold ML, Galmarini C, Myhren F, Peters G. The activity of the lipophilic nucleoside derivatives elacytarabine and CP-4126 in a panel of tumor cell lines resistant to nucleoside analogues. Nucleosides Nucleotides Nucleic Acids. 2010 Jun;29(4-6):386-93. doi: 10.1080/15257771003729625. PubMed PMID: 20544524. 6: Bergman AM, Adema AD, Balzarini J, Bruheim S, Fichtner I, Noordhuis P, Fodstad O, Myhren F, Sandvold ML, Hendriks HR, Peters GJ. Antiproliferative activity, mechanism of action and oral antitumor activity of CP-4126, a fatty acid derivative of gemcitabine, in in vitro and in vivo tumor models. Invest New Drugs. 2011 Jun;29(3):456-66. doi: 10.1007/s10637-009-9377-7. Epub 2010 Jan 12. PubMed PMID: 20066470; PubMed Central PMCID: PMC3076580. 7: Adema AD, Laan AC, Myhren F, Fichtner I, Verheul HM, Sandvold ML, Peters GJ. Cell cycle effects of fatty acid derivatives of cytarabine, CP-4055, and of gemcitabine, CP-4126, as basis for the interaction with oxaliplatin and docetaxel. Int J Oncol. 2010 Jan;36(1):285-94. PubMed PMID: 19956857. 8: Galmarini CM, Myhren F, Sandvold ML. CP-4055 and CP-4126 are active in ara-C and gemcitabine-resistant lymphoma cell lines. Br J Haematol. 2009 Jan;144(2):273-5. doi: 10.1111/j.1365-2141.2008.07467.x. Epub 2008 Nov 19. PubMed PMID: 19036103. |
PubChem Compound | 9828310 |
Last Modified | Nov 11 2021 |
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